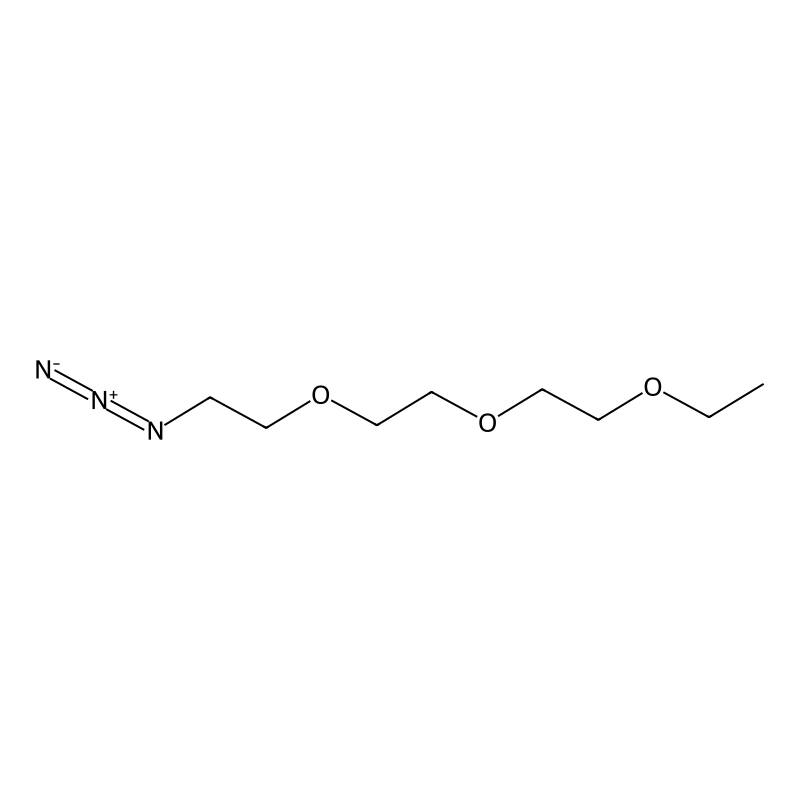1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is an organic compound characterized by the molecular formula . This compound is a colorless liquid at room temperature and is notable for its utility in click chemistry, which is a set of biocompatible reactions commonly employed in bioconjugation and material science. The azido group present in the compound allows it to engage in specific reactions with alkynes, forming stable products such as triazoles through a process known as the Huisgen cycloaddition or click reaction .
Properties
- Structure: Azido-PEG4 is a small molecule with an azide group at one end and an ethoxy group at the other end, linked by a PEG chain of four ether units. [Source: National Institutes of Health. PubChem. ]
- Hydrophilicity: The PEG chain makes Azido-PEG4 water-soluble, allowing it to work effectively in aqueous environments commonly used in biological research. [Source: Biosynth. m-dPEG®4-Azide (Azido-m-dPEG®4). ]
- Azide group: The azide group is a functional group that can readily participate in click chemistry reactions, a type of reaction known for its high yield, selectivity, and biocompatibility. This allows Azido-PEG4 to be easily conjugated to various biomolecules containing complementary functional groups. [Source: Royal Society of Chemistry. Click chemistry. ]
Applications
Azido-PEG4 is a versatile tool used in various scientific research applications, including:
- Biomolecule conjugation: Azido-PEG4 can be used to link drugs, imaging agents, or other biomolecules to proteins, antibodies, or other biomolecules of interest. This allows researchers to create new molecules with specific properties, such as improved solubility, stability, or targeting ability. [Source: National Institutes of Health. PubChem. ]
- Surface modification: Azido-PEG4 can be used to modify the surface of materials, such as nanoparticles or biosensors, to improve their biocompatibility, reduce non-specific interactions, or introduce functional groups for further conjugation. [Source: ScienceDirect. Surface modification of polymeric nanoparticles for stealth and targeting. ]
- Drug delivery: Azido-PEG4 can be used to conjugate drugs to improve their pharmacokinetic properties, such as increasing their circulation time in the body or targeting them to specific tissues. [Source: National Institutes of Health. National Cancer Institute. Polymer-drug conjugates: Improving drug delivery and efficacy. ]
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane primarily participates in click reactions, particularly azide-alkyne cycloaddition. This reaction is characterized by its specificity and efficiency, yielding 1,2,3-triazole derivatives as major products. The typical reagents involved include terminal alkynes and copper(I) catalysts, with mild reaction conditions often at room temperature being sufficient for the process .
Common Reagents and Conditions- Reagents: Terminal alkynes, copper(I) catalysts.
- Conditions: Mild temperatures (often room temperature), sometimes requiring a reducing agent to maintain the copper(I) state.
The biological activity of 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is largely attributed to its ability to participate in bioorthogonal reactions. These reactions allow for the selective labeling of biomolecules without interfering with native biological processes. The azide functional group facilitates the attachment of various biomolecules, enabling applications in tracking and studying biological interactions .
Mechanism of Action
The azide group reacts with alkynes to form stable triazole rings, which are non-toxic and biocompatible. This mechanism underpins its use in drug delivery systems and diagnostic tools.
The synthesis of 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane typically involves a multi-step process starting from ethylene oxide derivatives. The key steps include:
- Preparation of Ethylene Oxide Derivatives: These derivatives are reacted with sodium azide under controlled conditions to introduce the azido group.
- Reaction Conditions: The synthesis usually requires an inert atmosphere (such as nitrogen or argon) to prevent unwanted side reactions and is conducted at controlled temperatures to ensure product stability .
Industrial Production
In industrial settings, production methods are optimized for higher yields using continuous flow reactors and advanced purification techniques like distillation and chromatography.
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane has diverse applications across various fields:
- Chemistry: Used for synthesizing complex molecules and polymers through click chemistry.
- Biology: Employed for labeling and tracking biomolecules in research settings.
- Medicine: Utilized in developing drug delivery systems and diagnostic tools due to its biocompatibility and reactivity .
Studies involving 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane have focused on its interactions with various biomolecules through click chemistry. These studies demonstrate its potential in creating targeted therapeutic agents and imaging probes that can selectively bind to specific cellular components, enhancing the efficacy of drug delivery systems .
Several compounds share structural similarities with 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane | Similar structure but with methoxy groups; slightly different solubility properties. | |
| 3-Azido-1-propanamine | Contains a primary amine; used in different biological contexts. | |
| 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine | Lacks the azido group; serves different functional roles in chemical synthesis. |
Uniqueness
The uniqueness of 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane lies in its specific structure that facilitates efficient click reactions while providing enhanced solubility due to the ethoxy groups. This versatility makes it particularly valuable for applications in both synthetic chemistry and biological research .






